What are the physical and chemical properties of Boc-PEG4-acid?
What are the physical and chemical properties of Boc-PEG4-acid?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of Boc-PEG4-acid and its common derivatives. This document is intended to be a resource for researchers and professionals in drug development, offering key data, experimental insights, and visualizations to support the application of these versatile linkers.
Introduction
Boc-PEG4-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The "Boc" group (tert-butyloxycarbonyl) serves as a protecting group for an amine, while the tetraethylene glycol (PEG4) spacer enhances solubility and provides a flexible bridge. The terminal carboxylic acid allows for conjugation to amine-containing molecules. It is important to note that "Boc-PEG4-acid" can refer to several distinct chemical structures, each with unique properties and applications. This guide will delineate the properties of the most common variants.
Physicochemical Properties of Boc-PEG4-acid Variants
The properties of four common Boc-PEG4-acid derivatives are summarized below. These molecules differ in their chemical structure, which in turn affects their molecular weight and CAS number.
Table 1: Physical and Chemical Properties of t-Boc-N-amido-PEG4-acid
| Property | Value | Reference |
| Synonyms | t-Boc-NH-amido-PEG4-COOH, Boc-NH-PEG4-CH2CH2COOH, (Boc-amino)-PEG4-carboxylic acid | [1] |
| CAS Number | 756525-91-4 | [1][2] |
| Molecular Formula | C16H31NO8 | [1][2] |
| Molecular Weight | 365.4 g/mol | |
| Appearance | Colorless oil / Colorless to light yellow clear liquid | |
| Purity | ≥95% or ≥98% | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. The hydrophilic PEG spacer increases solubility in aqueous media. | |
| Storage | Store at -20°C, keep in dry and avoid sunlight. |
Table 2: Physical and Chemical Properties of BocNH-PEG4-acid
| Property | Value | Reference |
| Synonyms | 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid, Boc-NH-PEG4-CH2COOH | |
| CAS Number | 876345-13-0 | |
| Molecular Formula | C15H29NO8 | |
| Molecular Weight | 351.39 g/mol | |
| Appearance | Liquid | |
| Density | 1.1395 g/mL | |
| Refractive Index | n/D 1.4641 | |
| Storage | -20°C |
Table 3: Physical and Chemical Properties of N-Boc-N-bis(PEG4-acid)
| Property | Value | Reference |
| Description | A branched PEG linker with a Boc protected amino group and two terminal carboxylic acids. | |
| CAS Number | 2093152-88-4 | |
| Molecular Formula | C27H51NO14 | |
| Molecular Weight | 613.7 g/mol | |
| Purity | ≥97% or 98% | |
| Solubility | Soluble in Water, DMSO, DCM, DMF. | |
| Storage | -20°C |
Table 4: Physical and Chemical Properties of N-methyl-N-(t-Boc)-PEG4-acid
| Property | Value | Reference |
| Description | A PEG linker containing a t-Boc protecting group and a terminal carboxylic acid. | |
| CAS Number | 1260431-01-3 | |
| Molecular Formula | C17H33NO8 | |
| Molecular Weight | 379.5 g/mol | |
| Purity | 98% | |
| Storage | -20°C |
Chemical Reactivity and Applications
The chemical utility of Boc-PEG4-acid derivatives stems from their two functional ends, which can be manipulated in a controlled manner.
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Carboxylic Acid Reactivity : The terminal carboxylic acid can be activated to react with primary amines to form a stable amide bond. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This reaction is fundamental for conjugating the PEG linker to proteins, peptides, or other molecules bearing a primary amine.
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Boc Group Deprotection : The Boc protecting group is labile under mild acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) efficiently removes the Boc group, revealing a free primary amine. This newly exposed amine can then be used for further conjugation reactions.
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Applications : These linkers are integral in various biomedical research fields. They are used in:
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PROTACs : Boc-PEG4-acid is a common PEG-based linker used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.
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Peptide Synthesis : They can be incorporated into peptides to add a hydrophilic spacer.
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Drug Delivery : The PEG spacer can improve the pharmacokinetic properties of drugs by increasing their solubility and stability.
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Bioconjugation : Used to link different biomolecules together for various applications in diagnostics and therapeutics.
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Experimental Protocols
While specific, detailed experimental protocols for individual Boc-PEG4-acid derivatives are proprietary to manufacturers, the following are generalized procedures for the key reactions and analytical characterization.
3.1. Amide Coupling Reaction (General Protocol)
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Dissolution : Dissolve the Boc-PEG4-acid derivative in an appropriate anhydrous organic solvent (e.g., DMF or DCM).
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Activation : Add the coupling agents (e.g., EDC and an activator like NHS or HATU) to the solution at room temperature and stir for a predetermined activation time (typically 15-30 minutes).
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Conjugation : Add the amine-containing molecule to the activated Boc-PEG4-acid solution. The reaction is typically stirred at room temperature for several hours to overnight.
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Monitoring : The reaction progress can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).
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Work-up and Purification : Once the reaction is complete, the product is isolated through standard work-up procedures, which may include aqueous washes and extraction. Purification is typically achieved by column chromatography or preparative HPLC.
3.2. Boc Deprotection (General Protocol)
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Dissolution : Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).
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Acid Treatment : Add an excess of an acid, commonly trifluoroacetic acid (TFA), to the solution. A typical ratio is 20-50% TFA in DCM.
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Reaction : Stir the mixture at room temperature. The reaction is usually complete within 1-2 hours.
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Monitoring : Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
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Solvent Removal : After completion, the excess acid and solvent are removed under reduced pressure. The resulting free amine is often obtained as a salt (e.g., TFA salt) and may be used directly in the next step or neutralized with a base.
3.3. Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. The spectra would show characteristic peaks for the Boc group, the PEG backbone, and the terminal functional groups.
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High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the purity of the compound. A reversed-phase column with a water/acetonitrile gradient is commonly used.
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Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) are suitable for these types of molecules.
Visualizations
Diagram 1: Chemical Structure of t-Boc-N-amido-PEG4-acid
Diagram 2: Amide Bond Formation Workflow
Diagram 3: Boc Deprotection Reaction
Diagram 4: Logical Relationship of Boc-PEG4-acid Variants
